molecular formula C5H5Cl2NOS B13606238 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride

2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride

Cat. No.: B13606238
M. Wt: 198.07 g/mol
InChI Key: DAKPUHONTJCWHL-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride typically involves the reaction of thiazole derivatives with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding. This can result in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent.

    Ritonavir: An antiretroviral drug.

    Tiazofurin: An anticancer agent.

Uniqueness

2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is unique due to its specific functional groups and reactivity, which allow for the synthesis of a wide range of derivatives with diverse biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in both research and industry .

Properties

Molecular Formula

C5H5Cl2NOS

Molecular Weight

198.07 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)acetyl chloride;hydrochloride

InChI

InChI=1S/C5H4ClNOS.ClH/c6-5(8)1-4-2-9-3-7-4;/h2-3H,1H2;1H

InChI Key

DAKPUHONTJCWHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CC(=O)Cl.Cl

Origin of Product

United States

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